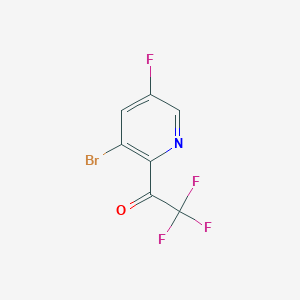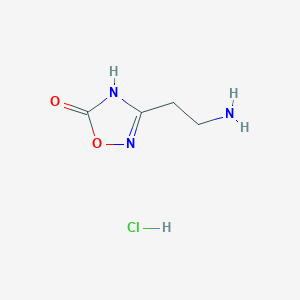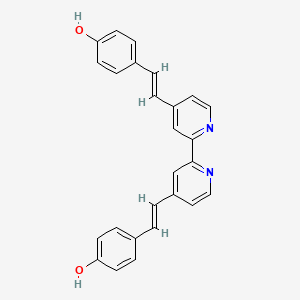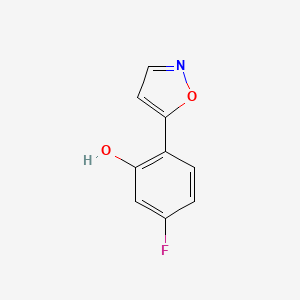
1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone
Übersicht
Beschreibung
1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3BrF4NO It is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluoropyridine.
Trifluoroacetylation: The key step involves the introduction of the trifluoroacetyl group. This can be achieved by reacting 3-bromo-5-fluoropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanol.
Oxidation: Formation of 1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine and fluorine atoms contribute to the compound’s binding affinity to target proteins, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone
- 1-(3-Bromo-5-iodopyridin-2-yl)-2,2,2-trifluoroethanone
- 1-(3-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Comparison: 1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. Compared to its chlorinated or iodinated analogs, the fluorinated compound exhibits higher stability and different pharmacokinetic profiles, making it a valuable tool in drug discovery and development.
Eigenschaften
IUPAC Name |
1-(3-bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO/c8-4-1-3(9)2-13-5(4)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVDWNNDTRRNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)
![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)






![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
